molecular formula C13H20O3 B14838081 3-Tert-butoxy-2-isopropoxyphenol

3-Tert-butoxy-2-isopropoxyphenol

Katalognummer: B14838081
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: RYAKQTFLAFWZBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Tert-butoxy-2-isopropoxyphenol is an organic compound with the molecular formula C13H20O3 and a molecular weight of 224.30 g/mol . This compound is characterized by the presence of tert-butoxy and isopropoxy groups attached to a phenol ring, making it a phenolic ether. It is used in various chemical and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxy-2-isopropoxyphenol can be achieved through several methods. One common approach involves the reaction of 3-tert-butoxyphenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Tert-butoxy-2-isopropoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 3-Tert-butoxy-2-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the tert-butoxy and isopropoxy groups can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Tert-butoxy-2-isopropoxyphenol is unique due to the combination of tert-butoxy and isopropoxy groups attached to a phenol ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C13H20O3

Molekulargewicht

224.30 g/mol

IUPAC-Name

3-[(2-methylpropan-2-yl)oxy]-2-propan-2-yloxyphenol

InChI

InChI=1S/C13H20O3/c1-9(2)15-12-10(14)7-6-8-11(12)16-13(3,4)5/h6-9,14H,1-5H3

InChI-Schlüssel

RYAKQTFLAFWZBO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=CC=C1OC(C)(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.